Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate
Overview
Description
The compound contains a pyridinyl group, an oxadiazolyl group, and a benzoate group. Pyridine is a basic heterocyclic organic compound, similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Benzoate is the ester form of benzoic acid, and it is commonly used in food preservation .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyridinyl and oxadiazolyl groups are aromatic and planar, while the benzoate group contains a carbonyl group, which is polar .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. Generally, pyridine can undergo electrophilic substitution reactions, and oxadiazoles can participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbonyl group in the benzoate part of the molecule could increase its solubility in polar solvents .Scientific Research Applications
Corrosion Inhibition
Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate has been explored for its role in corrosion inhibition. A study by Ammal, Prajila, and Joseph (2018) investigated derivatives of 1,3,4-oxadiazole for their ability to inhibit corrosion in mild steel in sulfuric acid. They found that the compounds created a protective layer on the mild steel surface, indicating potential utility in corrosion prevention applications (Ammal, Prajila, & Joseph, 2018).
Synthesis and Characterization of Derivatives
Ruano, Fajardo, and Martín (2005) focused on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates. Their research provides a foundation for understanding the chemical structure and potential applications of similar compounds (Ruano, Fajardo, & Martín, 2005).
Electropolymerization Studies
Johansson and Wendsjö (1983) conducted a polarographic study of alkyl imidazolyl sulfoxides and sulfides, which are closely related to this compound. Their research contributes to understanding the electrochemical properties of these compounds (Johansson & Wendsjö, 1983).
Photoluminescent Properties
Han, Wang, Zhang, and Zhu (2010) explored the synthesis and photoluminescent properties of new mesogens containing 1,3,4-oxadiazole fluorophore. This research highlights the potential use of these compounds in photoluminescent applications (Han, Wang, Zhang, & Zhu, 2010).
Antimicrobial and Antitubercular Activities
Patel, Purohit, Rajani, Moo-Puc, and Rivera (2013) synthesized new 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles and evaluated their antimicrobial and antimycobacterial activities. Their findings suggest potential medical applications for these compounds (Patel, Purohit, Rajani, Moo-Puc, & Rivera, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, have been reported to exhibit antimicrobial and antioxidant activity, inhibiting organisms likeEscherichia coli and Staphylococcus epidermidis .
Mode of Action
These interactions can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Given its potential antimicrobial and antioxidant activity, it may interfere with the metabolic pathways of the target organisms, leading to their inhibition .
Pharmacokinetics
Its solubility, molecular weight, and other physicochemical properties may influence its bioavailability .
Result of Action
Based on its potential antimicrobial and antioxidant activity, it may lead to the inhibition of growth or metabolic activity of the target organisms .
Future Directions
Properties
IUPAC Name |
methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-21-15(20)13-4-2-11(3-5-13)10-23-16-19-18-14(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPPHMCDJATXDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331359 | |
Record name | methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647027 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488094-85-5 | |
Record name | methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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